molecular formula C10H9ClN2O4 B1146587 N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide CAS No. 156499-65-9

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B1146587
CAS No.: 156499-65-9
M. Wt: 256.64 g/mol
InChI Key: AAXVXRONYAUOBD-UHFFFAOYSA-N
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Description

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O4. It is a derivative of acetanilide, where the acetamide group is substituted with a 4-chloro-2-nitrophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the acidic by-products. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring. The reaction conditions are optimized to maximize yield and purity. The use of automated systems for temperature control and mixing can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

    Hydrolysis: Acidic or basic conditions, water as solvent.

Major Products Formed

Scientific Research Applications

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide can be compared with other similar compounds, such as:

    4-Nitroacetanilide: Similar structure but lacks the chloro substituent.

    2-Chloro-4’-nitroacetanilide: Similar structure but with the chloro and nitro groups in different positions.

    N-(4-Nitrophenyl)acetamide: Similar structure but lacks the acetyl group

These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

156499-65-9

Molecular Formula

C10H9ClN2O4

Molecular Weight

256.64 g/mol

IUPAC Name

N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H9ClN2O4/c1-6(14)12(7(2)15)9-4-3-8(11)5-10(9)13(16)17/h3-5H,1-2H3

InChI Key

AAXVXRONYAUOBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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